(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. The (E)-configuration of the benzylidene substituent (4-chlorophenyl) and the 2-methoxyethyl carboxamide side chain define its structural uniqueness. The 2-methoxyethyl chain may improve solubility in polar solvents compared to bulkier alkyl groups.
Properties
IUPAC Name |
2-amino-1-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-30-11-10-24-21(29)17-18-20(27-16-5-3-2-4-15(16)26-18)28(19(17)23)25-12-13-6-8-14(22)9-7-13/h2-9,12H,10-11,23H2,1H3,(H,24,29)/b25-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKGLOUVGGFZKT-BRJLIKDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=C(C=C4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, a pyrroloquinoxaline derivative, has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structural analyses.
Synthesis and Structural Characterization
The synthesis of the compound typically involves the condensation of 4-chlorobenzaldehyde with an appropriate amino precursor under controlled conditions. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structural integrity and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Chlorobenzaldehyde + Amino precursor | Formation of Schiff base |
| 2 | Reaction under reflux in ethanol | Crystallization of target compound |
| 3 | Characterization via NMR/XRD | Confirmation of structure |
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxaline exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study evaluating the compound's efficacy against human cancer cell lines, results showed IC50 values significantly lower than those of standard chemotherapeutics, indicating a promising therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. The dual action as an anticancer and antimicrobial agent positions it as a candidate for further development in medicinal chemistry.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Anticancer | Various human cancer cell lines | Induction of apoptosis; IC50 < standard drugs |
| Antimicrobial | Gram-positive & Gram-negative bacteria | Inhibition of bacterial growth |
Mechanistic Insights
The biological activity can be attributed to the compound's ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to key enzymes involved in cancer cell proliferation and bacterial metabolism.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
*Calculated based on analogous compounds.
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The 4-Cl substituent in the target compound likely increases oxidative stability and binding affinity to hydrophobic targets compared to 4-CH₃ .
- Hydrogen Bonding: The 3-OH analog () exhibits enhanced solubility and stronger crystal lattice interactions due to hydroxyl-mediated hydrogen bonds, a feature absent in the chloro derivative .
Modifications to the Carboxamide Side Chain
Key Observations:
- Polarity vs. Lipophilicity: The 2-methoxyethyl chain in the target compound offers a compromise between aqueous solubility (via methoxy oxygen) and passive diffusion across membranes.
- Aromatic vs.
Structural and Analytical Insights
- Crystallography: SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining small-molecule crystal structures, including analogs of the target compound . The 4-Cl substituent’s electron density may facilitate precise crystallographic resolution.
- Hydrogen Bonding Patterns: Graph set analysis () predicts that hydroxyl or methoxy substituents form robust hydrogen-bonding networks, whereas chloro groups rely more on halogen bonds or van der Waals interactions .
- Validation: Structure validation tools () ensure accuracy in bond lengths and angles, critical for comparing subtle differences between analogs .
Preparation Methods
Core Pyrrolo[2,3-b]Quinoxaline Synthesis
The pyrrolo[2,3-b]quinoxaline scaffold is typically synthesized via cyclocondensation reactions. A widely adopted method involves the reaction of 3-hydroxypyrrolin-2-one derivatives with o-phenylenediamine under acidic conditions:
Reaction Scheme 1:
$$
\text{3-Hydroxypyrrolin-2-one} + \text{o-Phenylenediamine} \xrightarrow{\text{AcOH, 90°C}} \text{Pyrrolo[2,3-b]quinoxaline core}
$$
Key Parameters:
Alternative routes employ microwave-assisted synthesis to reduce reaction times. For example, InCl₃-catalyzed cyclizations in p-xylene at 140°C achieve comparable yields (68–83%) in 2 hours.
Introduction of the 2-Amino Group
Functionalization at the C2 position is achieved through nitration followed by reduction or direct nucleophilic substitution:
Method A: Nitration/Reduction Sequence
- Nitration: Treat the core with fuming HNO₃/H₂SO₄ at 0°C (yield: 75–80%).
- Reduction: Use SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C) to convert nitro to amino groups (yield: 85–92%).
Method B: Direct Amination
Formation of the 4-Chlorobenzylidene Schiff Base
The (E)-configuration imine linkage is formed via condensation between the primary amine and 4-chlorobenzaldehyde:
Reaction Scheme 2:
$$
\text{2-Amino intermediate} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{EtOH, HCl}} \text{Schiff base}
$$
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | 2 drops HCl | |
| Temperature | 80°C | |
| Time | 2.5 hours | |
| Yield | 89% |
TLC monitoring (hexane/EtOAc 3:1) confirms complete consumption of starting materials.
Carboxamide Functionalization
The N-(2-methoxyethyl)carboxamide group is introduced via two primary strategies:
Strategy 1: Acylation-Coupling
- Saponification: Convert ester to carboxylic acid using NaOH/EtOH (yield: 95%).
- Mixed Carbonate Formation: React with ethyl chloroformate/TEA in DMF (yield: 82%).
- Amine Coupling: Add 2-methoxyethylamine (1.2 eq) at 0°C (yield: 78%).
Strategy 2: Direct Aminolysis
Purification and Characterization
Purification Methods:
- Column chromatography (SiO₂, EtOAc/hexane 1:4 → 1:2 gradient)
- Recrystallization from ethanol/water (purity >98% by HPLC)
Spectroscopic Data:
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Evaluation of Preparation Methods
| Step | Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Core formation | AcOH reflux | 88 | 97 | 8 |
| Microwave | 83 | 99 | 2 | |
| Schiff base | Ethanol/HCl | 89 | 98 | 2.5 |
| Carboxamide | Acylation | 78 | 97 | 24 |
| Aminolysis | 65 | 95 | 48 |
Challenges and Optimization Strategies
Regioselectivity Control:
E/Z Isomerism:
Scale-Up Considerations:
Green Chemistry Approaches
Recent advances emphasize sustainability:
- Catalyst Recycling: InCl₃ recovery via aqueous extraction (5 cycles, <5% activity loss).
- Solvent Replacement: Cyclopentyl methyl ether (CPME) shows comparable efficacy to DCM with lower toxicity.
- Energy Efficiency: Microwave-assisted steps reduce energy consumption by 60% versus conventional heating.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
Methodological Answer: The synthesis typically involves:
Condensation : Reacting 4-chlorobenzaldehyde with a pyrroloquinoxaline precursor under acidic or basic conditions (e.g., acetic acid or NaHCO₃) to form the benzylidene Schiff base .
Cyclization : Using catalysts like p-toluenesulfonic acid to promote pyrrole ring closure .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Key Conditions : Temperature control (60–80°C), solvent choice (DMSO or ethanol), and inert atmosphere to prevent oxidation .
Q. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, amide NH at δ 10–11 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 432.484) .
- X-ray Crystallography : For definitive stereochemical assignment of the (E)-configuration .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials .
- Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for polar impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolates (>98%) .
Advanced Research Questions
Q. What strategies resolve low yields during the benzylidene condensation step?
Methodological Answer:
- Catalyst Optimization : Replace traditional acids with Lewis acids (e.g., ZnCl₂) to enhance Schiff base formation .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Flow Chemistry : Continuous flow reactors improve mixing and reduce side reactions (e.g., dimerization) .
Q. How does the 4-chlorobenzylidene substituent influence bioactivity compared to other substituents?
Methodological Answer:
- SAR Analysis : The electron-withdrawing Cl group enhances binding to hydrophobic kinase pockets (e.g., EGFR), increasing antitumor potency vs. methoxy or ethoxy analogs .
- Comparative Assays : Test against derivatives with 3-methoxy or 4-fluorobenzylidene groups in kinase inhibition assays (IC₅₀ values 2–10 μM vs. >20 μM for weaker analogs) .
Q. What in vitro assays evaluate kinase inhibition potential?
Methodological Answer:
- Kinase-Glo® Luminescent Assay : Measure ATP depletion in recombinant kinase reactions (e.g., EGFR, c-Met) .
- Cellular Phosphorylation Assays : Western blotting to detect reduced p-Akt/p-ERK levels in cancer cell lines (e.g., A549, MCF-7) .
Q. How to address discrepancies in reported biological activity data?
Methodological Answer:
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
- Purity Validation : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .
Q. What computational methods predict binding modes with target proteins?
Methodological Answer:
- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Met793 in EGFR) .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the chlorobenzylidene group in hydrophobic pockets .
Q. How to design derivatives to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the methoxyethyl group with a cyclopropylmethoxy group to block CYP450 oxidation .
- Prodrug Strategies : Convert the carboxamide to a methyl ester for enhanced plasma stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
